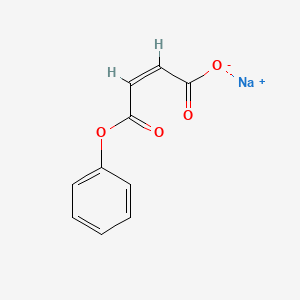
Sodium phenyl maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium phenyl maleate is an organic compound that combines the properties of sodium, phenyl, and maleate groups. It is a derivative of maleic acid and is often used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium phenyl maleate can be synthesized through the reaction of maleic anhydride with phenyl sodium. The reaction typically involves the following steps:
Preparation of Phenyl Sodium: Phenyl sodium can be prepared by reacting diphenylmercury with sodium or through the Shorigen reaction where an alkyl sodium compound is treated with benzene.
Reaction with Maleic Anhydride: The phenyl sodium is then reacted with maleic anhydride to form this compound. The reaction conditions usually involve a controlled temperature and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as:
Mixing: Combining phenyl sodium and maleic anhydride in a reactor.
Heating: Maintaining the reaction mixture at an optimal temperature to ensure complete reaction.
Purification: Isolating the this compound from the reaction mixture through filtration or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium phenyl maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Sodium phenyl maleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It can be used in biochemical assays and studies involving enzyme reactions.
Medicine: Research into its potential therapeutic effects and its use in drug formulations.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism by which sodium phenyl maleate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical reactions, it may act as a substrate or inhibitor, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsodium: Shares the phenyl group but differs in its reactivity and applications.
Maleic Anhydride: A precursor in the synthesis of sodium phenyl maleate, with distinct chemical properties and uses.
Sodium Maleate: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of the phenyl and maleate groups, which imparts specific chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in various chemical reactions and industrial applications.
Propriétés
Numéro CAS |
72175-35-0 |
|---|---|
Formule moléculaire |
C10H7NaO4 |
Poids moléculaire |
214.15 g/mol |
Nom IUPAC |
sodium;(Z)-4-oxo-4-phenoxybut-2-enoate |
InChI |
InChI=1S/C10H8O4.Na/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;/h1-7H,(H,11,12);/q;+1/p-1/b7-6-; |
Clé InChI |
SNISHHNGMDYPBN-NAFXZHHSSA-M |
SMILES isomérique |
C1=CC=C(C=C1)OC(=O)/C=C\C(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C=CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


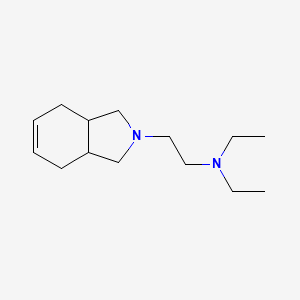
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
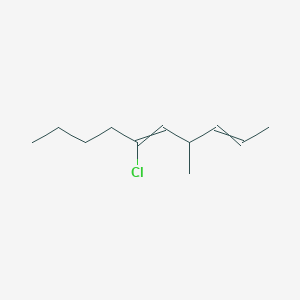
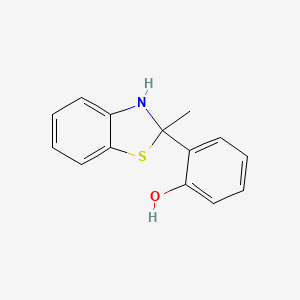
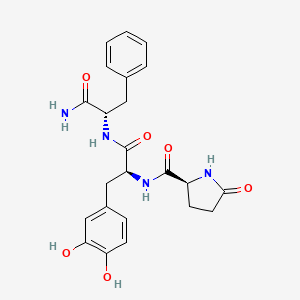
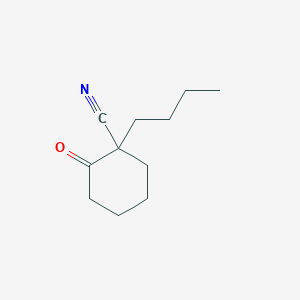
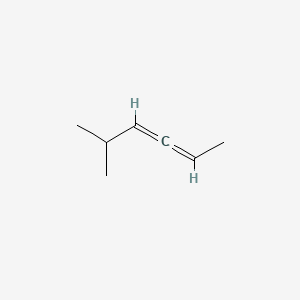
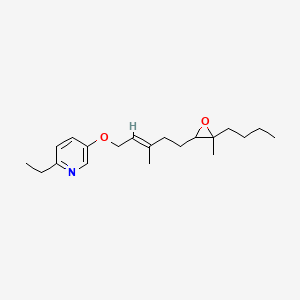
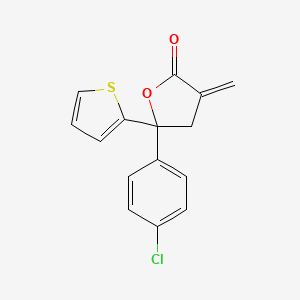

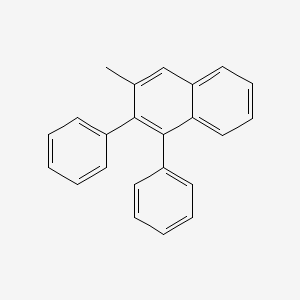
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
